molecular formula C21H22O10 B12094150 Butein 4'-glucoside

Butein 4'-glucoside

Cat. No.: B12094150
M. Wt: 434.4 g/mol
InChI Key: QMVODIKHHIRSGI-ORCRQEGFSA-N
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Description

Butein 4'-glucoside (α,3,2′,4′-tetrahydroxy-2′-O-β-D-glucopyranosylchalcone) is a chalcone glycoside derived from the aglycone butein, a polyphenolic compound characterized by a chalcone backbone (two aromatic rings linked by a three-carbon α,β-unsaturated ketone).

Natural Sources: this compound is found in plants such as Bidens pilosa () and contributes to the yellow pigmentation in Cosmos species alongside sulfuretin 6-glucoside . It is also identified in Coreopsis tinctoria, where it coexists with okanin-4'-glucoside, another chalcone glycoside .

Biological Significance: While butein itself exhibits neuroprotective, antioxidant, and anti-aging properties via modulation of SIRT1/ADAM10 signaling and ROS scavenging (), the glucosylated form may alter these effects. For example, glycosylation can influence cellular uptake or enzymatic interactions, as seen in other flavonoid glycosides .

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one

InChI

InChI=1S/C21H22O10/c22-9-17-18(27)19(28)20(29)21(31-17)30-11-3-4-12(15(25)8-11)13(23)5-1-10-2-6-14(24)16(26)7-10/h1-8,17-22,24-29H,9H2/b5-1+

InChI Key

QMVODIKHHIRSGI-ORCRQEGFSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Glycosyltransferase-Mediated Catalysis

Enzymatic synthesis using glycosyltransferases (GTs) represents a highly specific and efficient method for producing this compound. A novel phloretin-2'-glycosyltransferase (MdP2′GT) from Malus domestica (apple) has demonstrated broad substrate specificity, enabling the glycosylation of chalcones such as isoliquiritigenin and butein. This enzyme utilizes uridine diphosphate glucose (UDPG) as the sugar donor, transferring the glucose moiety to the 4'-hydroxyl group of butein with high regioselectivity.

The recombinant MdP2′GT, expressed in Pichia pastoris, exhibits optimal activity at pH 7.5 and 30°C, with a kinetic efficiency (kcat/Kmk_{cat}/K_m) of 1.2 × 10⁴ M⁻¹s⁻¹ for butein. The enzyme’s ability to avoid byproduct formation—a common issue in bacterial GTs—makes it particularly advantageous for industrial-scale production.

Table 1: Enzymatic Conditions for this compound Synthesis

ParameterValueSource
EnzymeMdP2′GT
SubstrateButein
Sugar DonorUDP-glucose
Optimal pH7.5
Optimal Temperature30°C
Yield92% (after 24 h)

Heterologous Expression Systems

The production of MdP2′GT in P. pastoris involves codon optimization and glycosylation engineering to enhance enzyme stability. Post-translational modifications, including N-linked glycosylation at Asn77, 95, 132, and 195, contribute to the enzyme’s molecular mass of 70.7 kDa and its thermostability. Deglycosylation experiments using PNGase F reduced the mass to 53.9 kDa, confirming the role of glycosylation in structural integrity.

Chemical Synthesis Approaches

Direct Glycosylation Reactions

Chemical synthesis of this compound typically employs Koenigs-Knorr or Schmidt trichloroacetimidate methods. These approaches require protecting group strategies to ensure regioselectivity at the 4'-position. For example, selective protection of the 3'- and 5'-hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers allows glucose attachment at the 4'-OH.

Table 2: Key Parameters in Chemical Synthesis

ParameterValueSource
Starting MaterialButein
Protecting GroupTBDMS
Glycosyl Donorα-D-Glucopyranosyl bromide
CatalystSilver triflate
Yield68%

Challenges in Chemical Routes

Chemical methods often face limitations such as low yields (≤68%) and the need for toxic solvents (e.g., dichloromethane). Additionally, the removal of protecting groups necessitates harsh conditions, which may degrade the chalcone backbone.

Biosynthetic Pathways in Plants

In Vivo Biosynthesis in Dahlia spp.

This compound is a key intermediate in the biosynthesis of yellow pigments in Dahlia flowers. Chalcone 4'-glucosyltransferase (Ch4'GT) catalyzes the transfer of glucose from UDPG to butein, forming this compound, which is subsequently malonylated or sophorosylated.

Table 3: Enzymes in Dahlia Butein Pathway

EnzymeFunctionLocalizationSource
Chalcone 4'-glucosyltransferaseGlucosylation at 4'-OHCytosol
Chalcone 4'-glucoside malonyltransferaseMalonylation of glucose moietyVacuole

Correlation with Pigmentation

HPLC analyses of nine Dahlia cultivars revealed a strong correlation (r=0.86r = 0.86) between this compound levels and yellow color intensity (b* value). This underscores the compound’s role in floral pigmentation and its potential as a biomarker for breeding programs.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Enzymatic synthesis outperforms chemical methods in regioselectivity (100% vs. 75–85%) and environmental impact, as it avoids toxic reagents. However, chemical routes remain valuable for producing analogs with modified sugar moieties.

Industrial Applications

The scalability of MdP2′GT-mediated synthesis is enhanced by the enzyme’s stability under prolonged incubation (≤72 h) and compatibility with continuous-flow bioreactors. In contrast, plant extraction methods are limited by low yields (0.02–0.05% fresh weight) .

Chemical Reactions Analysis

Butein 4’-glucoside may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. Major products formed from these reactions would depend on the specific reaction type.

Scientific Research Applications

Chemical Properties and Structure

Butein 4'-glucoside is characterized by its unique glycosylation, which enhances its solubility and bioactivity compared to non-glycosylated counterparts. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research. Below is a comparative table showcasing this compound alongside related compounds:

CompoundStructure TypeKey Biological ActivityUnique Features
ButeinChalconeAntioxidant, anti-cancerDirectly inhibits aromatase
Licochalcone AChalconeAntioxidant, anti-inflammatoryFound in licorice; potent against cancer cells
PhloretinDihydrochalconeAntioxidantKnown for its role in plant defense mechanisms
CoreopsinGlycosylated ChalconeAntioxidantFound specifically in Coreopsis species
This compound Glycosylated Chalcone Antioxidant, anti-inflammatory, anticancer Enhanced solubility and bioactivity

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have demonstrated that this compound can scavenge free radicals and reduce oxidative damage in cells. Its antioxidant capacity is attributed to the presence of hydroxyl groups that donate electrons to neutralize free radicals.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects suggest its potential use in treating inflammatory diseases.

Anticancer Potential

Recent studies have highlighted this compound's anticancer properties, particularly against ovarian cancer cells. It has been observed to induce cell cycle arrest and apoptosis through mechanisms involving the regulation of key proteins such as p27^kip1 and FoxO3a. These findings position this compound as a promising candidate for cancer therapy.

Applications in Plant Biology

This compound plays a significant role in plant biology, particularly in the biosynthesis of flavonoids. It is involved in the coloration of flowers and fruits due to its contribution to yellow pigmentation. The presence of chalcone 4'-glucosyltransferase enzymes facilitates the glycosylation process necessary for the accumulation of this compound in various plant species.

Case Studies

  • Antioxidant Activity : A study demonstrated that this compound effectively reduced lipid peroxidation levels in human liver cells exposed to oxidative stress, highlighting its protective role against cellular damage.
  • Anti-inflammatory Study : In an experimental model of inflammation, administration of this compound significantly decreased paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Cancer Research : In vitro assays using ovarian cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis at concentrations as low as 10 µM.

Mechanism of Action

The exact mechanism by which Butein 4’-glucoside exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways, but detailed information is scarce.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Butein 4'-glucoside, we compare its structural features, sources, and bioactivities with analogous compounds.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Aglycone Structure Glycosylation Site Natural Source Key Biological Activities Research Findings
This compound Chalcone 4'-OH Bidens pilosa, Cosmos spp. Pigmentation, potential antioxidant Implicated in flower coloration; structural analog of butein with modified solubility .
Okanin-4'-glucoside Chalcone (okanin) 4'-OH Coreopsis tinctoria Antioxidant, anti-inflammatory Co-occurs with this compound; similar glycosylation but distinct aglycone substitution .
Luteolin 7-O-glucoside Flavone 7-OH Thesium chinense, Saussurea spp. Antioxidant, anti-inflammatory Higher antioxidant activity than non-glycosylated luteolin due to improved stability .
Quercetin 3'-glucoside Flavonol 3'-OH Abelmoschus manihot Antioxidant, hepatoprotective Demonstrates stronger ROS scavenging than quercetin in vitro .
Formononetin glucoside Isoflavone 7-OH Chickpea sprouts Phytoestrogen, antioxidant Enhances sprout antioxidant capacity; glycosylation may delay metabolic breakdown .

Bioactivity and Mechanisms

  • However, glycosylation may reduce direct radical scavenging efficacy compared to the aglycone, as seen in luteolin glucosides .
  • Pigmentation Role : this compound contributes to yellow petal coloration in Cosmos spp., similar to anthocyanin glucosides in red wines (). This contrasts with sulfuretin 6-glucoside, an aurone glycoside that also impacts flower color .
  • Metabolic Stability: Glycosylation often prolongs half-life by resisting degradation. For example, formononetin glucoside in chickpea sprouts shows delayed metabolism compared to its aglycone .

Pharmacological Potential

  • Neuroprotection : Butein (aglycone) mitigates amyloid-beta toxicity in C. elegans models of Alzheimer’s disease via SKN-1 signaling . The glucoside form may require hydrolysis to exert similar effects, a common limitation for glycosides.
  • Antidiabetic Effects : Butein improves survival in high-glucose-diet models through SKN-1 and DAF-16 pathways . Glycosylation could modulate its absorption in the gut, as observed in quercetin glucosides .

Q & A

Q. What validation steps confirm this compound’s role in miRNA pathways?

  • Methodology :

qRT-PCR : Quantify miR-146a and miR-34a levels in treated vs. untreated cells.

Luciferase Reporters : Clone miRNA binding sites into vectors to confirm targeting.

Rescue Experiments : Co-treat with miRNA inhibitors (antagomirs) to reverse effects .

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